3-Bromo-5-(3-chlorophenyl)pyridine

Overview

Description

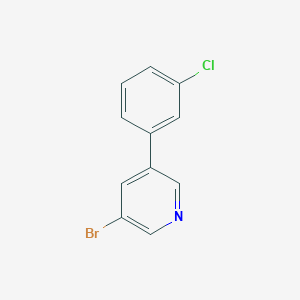

3-Bromo-5-(3-chlorophenyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine and chlorine atoms on a pyridine ring

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.

Mode of Action

The interaction of the compound with its targets would depend on the chemical structure of the compound and the nature of the target. For example, some compounds might inhibit an enzyme’s activity, while others might enhance it .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, that pathway might be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups might influence how readily the compound is absorbed or how quickly it is metabolized .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, the result might be a decrease in the production of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 5-(3-chlorophenyl)pyridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-chlorophenyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound derivatives with different functional groups.

Substitution: Substitution reactions can lead to the formation of substituted pyridine derivatives with different substituents at the bromine or chlorine positions.

Scientific Research Applications

3-Bromo-5-(3-chlorophenyl)pyridine has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biological studies to investigate the interactions of halogenated compounds with biological systems.

Industry: It is utilized in the production of advanced materials and chemicals, including polymers and agrochemicals.

Comparison with Similar Compounds

3-Bromo-5-(3-chlorophenyl)pyridine is structurally similar to other halogenated pyridines, such as 3-bromo-5-(4-chlorophenyl)pyridine and 3-bromo-5-(2-chlorophenyl)pyridine. These compounds share the common feature of having bromine and chlorine atoms on the pyridine ring, but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-Bromo-5-(3-chlorophenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula . Its structure features a pyridine ring with bromine and chlorophenyl substituents, which contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action, including:

- Syk Inhibition : Studies have shown that compounds similar to this compound may inhibit Spleen Tyrosine Kinase (Syk), which plays a crucial role in immune response. Inhibition of Syk can lead to reduced inflammatory mediator generation, suggesting potential applications in treating allergic and autoimmune diseases .

- Antiparasitic Activity : The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). High-throughput screening identified related compounds as growth inhibitors of this parasite, indicating that structural modifications can enhance their efficacy .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target/Pathogen | IC50/EC50 Value | Reference |

|---|---|---|---|

| Syk Inhibition | Immune cells | Not specified | |

| Antiparasitic | Trypanosoma brucei | 0.038 μM | |

| Anticancer Activity | Various cancer cell lines | Varies |

Case Studies

- Syk Inhibitors : A patent document discusses the development of Syk inhibitors, highlighting the potential for compounds like this compound in treating type I allergies and autoimmune diseases. The inhibition of Syk activity is anticipated to suppress immune responses, making it a candidate for further development in immunotherapy .

- Antiparasitic Screening : In a study focused on neglected tropical diseases, derivatives similar to this compound were screened for their ability to inhibit Trypanosoma brucei. The findings indicated that specific substitutions on the pyridine ring could enhance potency while maintaining favorable pharmacokinetic properties .

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance:

- Lead Optimization : Research on related compounds showed that modifications at specific positions on the pyridine ring could significantly impact their antiparasitic and anticancer activities. This suggests that further optimization of this compound could yield more potent derivatives .

- Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines, revealing that certain substitutions led to improved cytotoxic effects compared to standard treatments. This highlights the potential application of this compound in cancer therapy .

Properties

IUPAC Name |

3-bromo-5-(3-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFLJKWCTTZYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671934 | |

| Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675590-26-8 | |

| Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.